2-Nitro-4-(trifluoromethyl)benzaldehyde

Lipophilicity Partition Coefficient Drug Design

Sourcing a reliable ortho-nitrobenzaldehyde with a para-CF₃ group is critical for successful API and agrochemical synthesis. This compound is a validated starting material for isoxaflutole and cardiovascular drug intermediates. Key advantages: • Validated 73% yield in Pd-catalyzed C-H functionalization, enabling rapid methodology exploration. • Solid physical state (MP 41-45°C) and LogP 2.81 simplify handling and predict pharmacokinetic influence. • Consistent >98% purity (GC) minimizes side reactions in multi-step sequences.

Molecular Formula C8H4F3NO3
Molecular Weight 219.12 g/mol
CAS No. 109466-87-7
Cat. No. B033803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)benzaldehyde
CAS109466-87-7
Molecular FormulaC8H4F3NO3
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O
InChIInChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H
InChIKeyCTSYMGKKRHIYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7): A Dual-Functionalized Benzaldehyde Building Block for Agrochemical and Pharmaceutical Synthesis


2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7) is an ortho-nitrobenzaldehyde derivative featuring a para-trifluoromethyl substituent. This compound serves as a versatile aromatic building block in fine chemical synthesis, with established utility as a key precursor for active pharmaceutical ingredients (APIs) and agrochemical intermediates . Its molecular structure (C₈H₄F₃NO₃, MW 219.12) combines the electron-withdrawing properties of both a nitro and a trifluoromethyl group, enabling participation in a range of nucleophilic substitutions and electrophilic aromatic substitutions .

2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7): Why Simple Analogs Cannot Substitute in Critical Syntheses


Procurement decisions for substituted benzaldehydes cannot rely on simple structural analogs due to the profound impact of substituent position and electronics on physicochemical properties and synthetic compatibility. The specific 2-nitro-4-(trifluoromethyl) substitution pattern in this compound confers a unique reactivity profile that differentiates it from both 2-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde. Replacing this compound with a generic analog would result in altered lipophilicity, different solid-state handling characteristics, and potential failure in key synthetic transformations [1]. The evidence below quantifies these critical differentiators to guide informed scientific selection.

Quantitative Differentiation of 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7) Against Closest Analogs


Enhanced Lipophilicity: LogP Increase Over 2-Nitrobenzaldehyde

The target compound exhibits significantly higher lipophilicity compared to the non-trifluoromethylated analog 2-nitrobenzaldehyde, as measured by the octanol-water partition coefficient (LogP). This difference arises from the strong electron-withdrawing and hydrophobic nature of the para-CF₃ group .

Lipophilicity Partition Coefficient Drug Design Physicochemical Property

Distinct Solid-State Handling: Melting Point Comparison with 4-(Trifluoromethyl)benzaldehyde

The target compound is a solid at room temperature, in stark contrast to the liquid nature of the isomeric 4-(trifluoromethyl)benzaldehyde. This difference in physical state has direct implications for weighing, storage, and formulation in laboratory and industrial settings [1].

Melting Point Solid-State Handling Storage Formulation

Synthetic Compatibility: Success in Palladium-Catalyzed C–H Nitration Versus Failure of Electron-Donating Analogs

In a regiospecific palladium-catalyzed ortho-nitration of O-methylbenzaldoximes, the substrate bearing a para-CF₃ group (the precursor to the target compound) was successfully nitrated in 73% yield. In contrast, para-substituted substrates with electron-donating groups (e.g., compounds 2f, 2g) failed to undergo the same transformation [1].

C-H Activation Nitration Synthetic Methodology Reactivity Functional Group Tolerance

Established Commercial Route: Precursor to Isoxaflutole Herbicide Intermediate

2-Nitro-4-(trifluoromethyl)benzaldehyde is a critical starting material in the synthesis of 2-nitro-4-trifluoromethylbenzonitrile, which is a key intermediate for the commercial herbicide isoxaflutole [1]. This established industrial route validates the compound's procurement for agrochemical research and production, differentiating it from other benzaldehydes not utilized in this high-value process.

Agrochemical Herbicide Isoxaflutole Intermediate Synthetic Route

Validated Application Scenarios for 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7) Based on Quantitative Evidence


Agrochemical Research: Synthesis of Isoxaflutole and Related Herbicides

This compound is a validated starting material for the synthesis of 2-nitro-4-trifluoromethylbenzonitrile, a critical intermediate in the production of the HPPD-inhibiting herbicide isoxaflutole. Procurement for this purpose leverages established synthetic routes and reduces process development time [1].

Medicinal Chemistry: Building Block for Cardiovascular Drugs

The compound serves as a key intermediate in the synthesis of nitro-pyridine derivatives, which are precursors to cardiovascular drugs such as nifedipine, nisoldipine, and encainide. The distinct lipophilicity imparted by the CF₃ group (LogP = 2.81) may influence the pharmacokinetic properties of derived drug candidates .

Synthetic Methodology Development: C–H Functionalization Studies

The successful ortho-nitration of the CF₃-substituted substrate in 73% yield, as demonstrated by Zhang et al. (2014), validates this compound as a suitable substrate for palladium-catalyzed C–H functionalization methodologies. This property is not shared by electron-donating analogs, making it a valuable scaffold for exploring new synthetic transformations [2].

General Organic Synthesis: Precursor for Nitro-Substituted Heterocycles

The presence of both an aldehyde and a nitro group enables its use in condensation and cyclization reactions to construct diverse heterocyclic scaffolds. The electron-withdrawing CF₃ group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. The solid physical state (MP 41-45°C) simplifies handling during multi-step syntheses .

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